molecular formula C9H14O4 B13237322 Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

Cat. No.: B13237322
M. Wt: 186.20 g/mol
InChI Key: DTJZQOGDMOFTFB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol with a carbonyl compound in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is unique due to its specific spirocyclic structure and the presence of both ester and dioxaspiro functionalities. This combination of features makes it a versatile compound for various chemical reactions and applications .

Biological Activity

Methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate is a unique compound characterized by its spirocyclic structure, which contributes to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H18O4C_{11}H_{18}O_{4}, with a molecular weight of approximately 214.26 g/mol. The compound features a distinctive spirocyclic framework that enhances its reactivity and interaction with biological targets.

PropertyValue
Molecular FormulaC₁₁H₁₈O₄
Molecular Weight214.26 g/mol
CAS Number1561495-85-9

Mechanisms of Biological Activity

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The compound's mechanism of action may involve:

  • Enzyme Modulation : It can influence enzymatic activity, potentially leading to altered metabolic pathways.
  • Receptor Interaction : The compound may bind to specific receptors, affecting physiological responses.

Therapeutic Applications

This compound shows promise in several therapeutic areas:

  • Drug Development : Its unique structure may be leveraged in the design of new pharmaceuticals.
  • Biochemical Research : The compound serves as a biochemical tool for studying metabolic pathways and enzyme functions.

Study on Enzymatic Activity

A study explored the effects of this compound on specific enzymes involved in metabolic processes. Results indicated that the compound could enhance or inhibit enzyme activity depending on concentration and environmental conditions.

Pharmacological Potential

Another research initiative assessed the pharmacological potential of this compound in animal models. The findings suggested that it could exhibit anti-inflammatory and analgesic properties, warranting further investigation into its therapeutic applications for pain management.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaMolecular Weight
Methyl 1,6-Dioxaspiro[2.5]octane-2-carboxylateC₈H₁₂O₄172.18 g/mol
Ethyl 5-Methyl-1,6-Dioxaspiro[2.5]octane-2-carboxylateC₉H₁₄O₄200.23 g/mol
Methyl 2,5-Dimethyl-1,6-Dioxaspiro[2.5]octane-2-carboxylateC₉H₁₄O₄200.23 g/mol

The distinct combination of methyl groups at the spiro center in this compound influences its reactivity and biological activity differently than its analogs.

Properties

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

methyl 5-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate

InChI

InChI=1S/C9H14O4/c1-6-5-9(3-4-12-6)7(13-9)8(10)11-2/h6-7H,3-5H2,1-2H3

InChI Key

DTJZQOGDMOFTFB-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCO1)C(O2)C(=O)OC

Origin of Product

United States

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